[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with the molecular formula C26H31BrClN3O4 and a molecular weight of 564.912 g/mol . This compound is known for its unique structural features, which include bromine, chlorine, and decanoylamino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 4-chlorobenzoate with decanoylaminoacetyl hydrazine under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
The compound’s potential therapeutic effects are being explored in medicine. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
- [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
767289-38-3 |
---|---|
Molecular Formula |
C26H31BrClN3O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H31BrClN3O4/c1-2-3-4-5-6-7-8-9-24(32)29-18-25(33)31-30-17-20-16-21(27)12-15-23(20)35-26(34)19-10-13-22(28)14-11-19/h10-17H,2-9,18H2,1H3,(H,29,32)(H,31,33)/b30-17+ |
InChI Key |
BFGNDGMQKNEBPI-OCSSWDANSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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